molecular formula C23H20N2O2S2 B4856390 N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No. B4856390
M. Wt: 420.6 g/mol
InChI Key: IMOIDEFYOHFDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioacetamide derivative that has shown promising results in various studies, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide involves the inhibition of protein tyrosine phosphatase 1B. This enzyme is involved in the dephosphorylation of insulin receptor substrate-1, which is an important signaling molecule involved in insulin signaling. Inhibition of protein tyrosine phosphatase 1B leads to increased phosphorylation of insulin receptor substrate-1, which in turn enhances insulin signaling and improves glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has significant biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on glucose metabolism and insulin signaling.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide in lab experiments is its specificity for protein tyrosine phosphatase 1B. This allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity and side effects, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.

Future Directions

There are several future directions for research on N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of diabetes and related metabolic disorders. Further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy and safety. Another area of interest is its potential as a tool for studying insulin signaling and glucose metabolism in animal models and human subjects. Future research may also focus on the development of new derivatives of N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide with improved specificity and efficacy for protein tyrosine phosphatase 1B inhibition.

Scientific Research Applications

N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has been used in various scientific research applications, particularly in the field of biochemistry and physiology. It has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is an important enzyme involved in the regulation of insulin signaling. Inhibition of this enzyme has been shown to improve insulin sensitivity and glucose metabolism, making N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide a potential therapeutic agent for the treatment of diabetes and related metabolic disorders.

properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S2/c1-2-27-17-12-13-20-21(14-17)29-23(25-20)28-15-22(26)24-19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOIDEFYOHFDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.